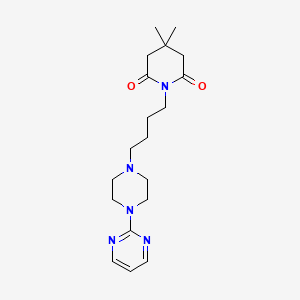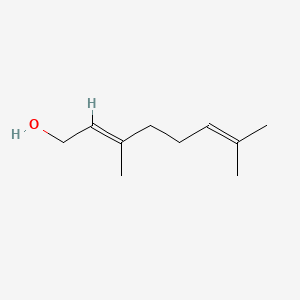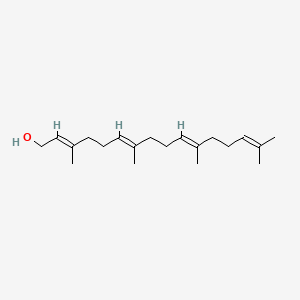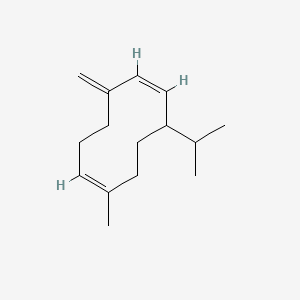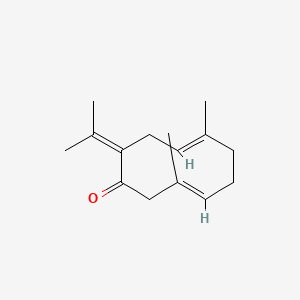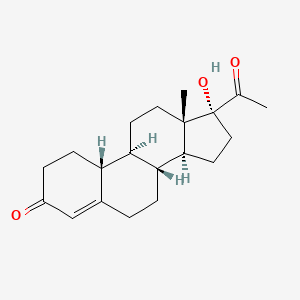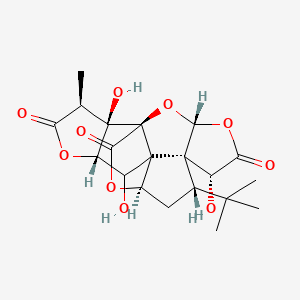
银杏内酯 B
描述
Ginkgolide B is a diterpenoid trilactone compound isolated from the leaves and root bark of the Ginkgo biloba tree, which is native to China. It is known for its unique structure, consisting of six five-membered rings, including a spiro [4,4]-nonane carbocyclic ring and a tetrahydrofuran ring . Ginkgolide B has been studied extensively for its pharmacological properties, particularly its role as a platelet-activating factor receptor antagonist and its potential neuroprotective effects .
科学研究应用
Ginkgolide B has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying complex natural product synthesis and reaction mechanisms.
Medicine: It has potential therapeutic applications in treating conditions such as ischemic stroke, Alzheimer’s disease, and migraines due to its neuroprotective and anti-inflammatory properties
作用机制
Target of Action
Ginkgolide B has been found to target and inhibit Creatine Kinase B (CKB) . CKB plays a crucial role in cellular energy metabolism, and its inhibition by Ginkgolide B has been linked to the compound’s therapeutic effects . Additionally, Ginkgolide B is known to function as a selective antagonist of glycine receptors and a potent antagonist of platelet-activating factor (PAF) .
Mode of Action
Upon binding to its targets, Ginkgolide B exerts various effects. For instance, when it binds to the G-protein-coupled receptor, it activates adenyl cyclase, leading to an increase in cAMP levels . As a PAF antagonist, Ginkgolide B inhibits the action of PAF, a potent inducer of platelet aggregation .
Biochemical Pathways
Ginkgolide B affects several biochemical pathways. It has been found to inhibit CKB, which subsequently promotes angiogenesis through the CCT/TRiC-SK1 axis . Additionally, Ginkgolide B is involved in the regulation of neurotransmitters such as glutamate and dopamine . It also influences the inflammatory process .
Pharmacokinetics
The pharmacokinetics of Ginkgolide B involve its absorption, distribution, metabolism, and excretion (ADME). Detailed information on these aspects is limited . It’s known that Ginkgolide B has poor water solubility, which can affect its bioavailability
Result of Action
Ginkgolide B has been shown to exert a number of beneficial effects at the molecular and cellular levels. These include anti-inflammatory, anti-allergic, antioxidant, and neuroprotective effects . It has been found to reduce infarct size, brain edema, and enhance neuronal survival in stroke models . Moreover, it regulates neurotransmitter levels, ion balance, and exerts antioxidant, anti-inflammatory, and anti-apoptotic effects .
Action Environment
The action, efficacy, and stability of Ginkgolide B can be influenced by various environmental factors. For instance, its water solubility can be increased by salt formation, ring opening, and halogen introduction . These modifications can potentially enhance the bioavailability and efficacy of Ginkgolide B .
生化分析
Biochemical Properties
Ginkgolide B interacts with several enzymes and proteins, playing a significant role in biochemical reactions. It is known to condition the action of neurotransmitters like glutamate or dopamine . Furthermore, it induces the inhibition of platelet-activating factors (PAF) . Ginkgolide B also influences the inflammatory process .
Cellular Effects
Ginkgolide B has a profound impact on various types of cells and cellular processes. It has been shown to enhance cell viability and attenuate cell apoptosis in hypoxia-induced neuronal damage . It also upregulates the expression of Bcl2 and p-AMPK . Moreover, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Ginkgolide B exerts its effects through several mechanisms. It has been found to be a potent antagonist of glycine receptors based on noncompetitive inhibition . It also triggers apoptotic biochemical changes such as oxidative stress generation, Ca2+ influx, NO production, loss of mitochondrial membrane potential (MMP), and the activation of caspase-3 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ginkgolide B change over time. It has been shown to enhance the functional and sensory behavioral parameters and protect the histological and ultrastructural elements in the sciatic nerve . It also prevents spinal cord neurons from further deterioration .
Dosage Effects in Animal Models
The effects of Ginkgolide B vary with different dosages in animal models. For instance, in a study on rats, it was found that Ginkgolide B treatment could significantly reverse MPP±induced expression and translocation from cytoplasm to nucleus of MN9D cells .
Metabolic Pathways
Ginkgolide B is involved in several metabolic pathways. It has been suggested that it may alleviate metabolic syndrome . It is also known to inhibit the expression of platelet-activating factor (PAF), platelet-activating factor receptor (PAFR), and the tyrosine kinase Src and the p38 mitogen-activated protein kinase (p38MAPK), preventing p38MAPK from activating downstream transcription factors .
Transport and Distribution
Ginkgolide B is transported and distributed within cells and tissues. It has been suggested that Ginkgolide B is synthesized in the fibrous root and main root periderm, and these compounds are then transported through the old stem cortex and phloem to the leaves .
Subcellular Localization
The subcellular localization of Ginkgolide B has been studied. It has been found that the calcium orange dye as patches not associated with specific organelles . H2o2 localization by Amplex Red showed a clear association with microbodies (probably peroxisomes) and/or mitochondria .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ginkgolide B is complex due to its intricate structure. One of the synthetic routes involves the use of geranylgeranyl diphosphate as a starting material, which undergoes a series of cyclization and oxidation reactions to form the ginkgolide skeleton . The reaction conditions typically require specific catalysts and controlled environments to ensure the correct formation of the rings and functional groups.
Industrial Production Methods: Industrial production of Ginkgolide B often involves extraction from Ginkgo biloba leaves using solvents such as methanol, followed by purification through liquid-liquid partitioning, column chromatography, and crystallization . Optimization of the extraction and purification processes is crucial to obtain high yields and purity of Ginkgolide B.
化学反应分析
Types of Reactions: Ginkgolide B undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions are various derivatives of Ginkgolide B, which are often studied for their enhanced pharmacological effects .
相似化合物的比较
Ginkgolide A: Similar to Ginkgolide B but with different hydroxyl group positions, leading to variations in bioactivity.
Ginkgolide C: Contains additional hydroxyl groups compared to Ginkgolide B, which may enhance its pharmacological properties.
Bilobalide: Another diterpenoid from Ginkgo biloba with distinct structural features and neuroprotective effects.
Uniqueness of Ginkgolide B: Ginkgolide B is unique due to its specific combination of hydroxyl groups and its potent activity as a platelet-activating factor receptor antagonist. Its ability to modulate multiple biological pathways and its neuroprotective properties make it a valuable compound for therapeutic research .
属性
CAS 编号 |
15291-77-7 |
|---|---|
分子式 |
C20H24O10 |
分子量 |
424.4 g/mol |
IUPAC 名称 |
(1R,7S,11R,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione |
InChI |
InChI=1S/C20H24O10/c1-6-12(23)28-11-9(21)18-8-5-7(16(2,3)4)17(18)10(22)13(24)29-15(17)30-20(18,14(25)27-8)19(6,11)26/h6-11,15,21-22,26H,5H2,1-4H3/t6?,7?,8?,9?,10?,11?,15?,17-,18-,19+,20+/m0/s1 |
InChI 键 |
SQOJOAFXDQDRGF-IRZXQTRHSA-N |
手性 SMILES |
CC1C(=O)OC2[C@]1([C@@]34C(=O)OC5[C@]3(C2O)[C@@]6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O |
SMILES |
CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O |
规范 SMILES |
CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O |
外观 |
Solid powder |
熔点 |
280 °C |
| 15291-77-7 | |
物理描述 |
Solid |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Bilobalide B; Ginkgolide B; BN 52021; BN52021; BN-52021; BN 52051; BN52051; BN-52051 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Ginkgolide B?
A1: Ginkgolide B acts primarily as a platelet-activating factor receptor (PAFR) antagonist. [, , ] This means it blocks the binding of platelet-activating factor (PAF) to its receptor, preventing the downstream effects of PAF signaling.
Q2: How does Ginkgolide B's antagonism of PAFR translate to its observed therapeutic effects?
A2: PAF is a potent inflammatory mediator involved in various physiological and pathological processes, including platelet aggregation, inflammation, and allergic responses. By inhibiting PAFR, Ginkgolide B exerts anti-inflammatory, anti-allergic, and neuroprotective effects. [, , , ]
Q3: Does Ginkgolide B interact with other molecular targets besides PAFR?
A3: While PAFR is its primary target, research suggests Ginkgolide B may also modulate other signaling pathways, including:* PI3K/Akt pathway: Ginkgolide B has been shown to inhibit the PI3K/Akt pathway in activated platelets, potentially contributing to its anti-atherosclerotic effects. [, , ]* JAK2/STAT3 pathway: In high glucose-treated endothelial cells, Ginkgolide B suppressed inflammation by inhibiting the JAK2/STAT3 pathway. []* Ras/MAPK pathway: In renal cyst models, Ginkgolide B altered the Ras/MAPK pathway, suggesting a role in inhibiting cyst development. [, ]
Q4: What is the molecular formula and weight of Ginkgolide B?
A4: The molecular formula of Ginkgolide B is C20H24O9, and its molecular weight is 408.4 g/mol. [, ]
Q5: How stable is Ginkgolide B under various conditions?
A5: Ginkgolide B exhibits stability challenges due to its lactone rings, which can undergo hydrolysis in aqueous solutions with varying pH levels. [] This hydrolysis leads to the formation of carboxylate forms, potentially impacting its activity.
Q6: Are there formulation strategies to improve Ginkgolide B's stability and bioavailability?
A6: Researchers have explored several strategies, including:* Solid dispersions: Formulation of Ginkgolide B as solid dispersions with polymers like polyvidone has been shown to enhance its dissolution rate and bioavailability. []* Injectable formulations: Development of injectable formulations using ethanol, glycerol, and PEG600 aimed to improve stability and ensure consistent drug delivery. [, , ]
Q7: What is known about the pharmacokinetics of Ginkgolide B?
A7: Studies in rats have shown that Ginkgolide B undergoes metabolism, including hydrolysis of its lactone rings to carboxylate forms. [] Approximately 63.5% of the administered dose is present as the active lactone form in plasma. [] The compound is primarily eliminated through urine, with a near 1:1 ratio of lactone to carboxylate forms. []
Q8: Are there differences in the pharmacokinetics of Ginkgolide B when administered as a monomer versus as part of a Ginkgo biloba extract?
A8: A study comparing the pharmacokinetics of Ginkgolide B monomer and an extract of Ginkgolides in rats found no significant differences in key parameters like half-life and AUC. [] This suggests the co-existing components in the Ginkgo biloba extract may not significantly impact the pharmacokinetics of Ginkgolide B in rats. []
Q9: What are some of the in vitro models used to study the effects of Ginkgolide B?
A9: Numerous in vitro models have been employed, including:* Platelet aggregation assays: Used to assess the inhibitory effect of Ginkgolide B on platelet aggregation induced by various agonists like PAF and thrombin. [, , , ] * Endothelial cell models: Investigate the protective effects of Ginkgolide B on endothelial cells exposed to stressors like ox-LDL, high glucose, and cigarette smoke condensate. [, , , ]* Renal cyst models: Utilized to evaluate the inhibitory effects of Ginkgolide B on cyst formation and enlargement, exploring its potential for treating polycystic kidney disease. [, ]* Neuron cell models: Explore the neuroprotective effects of Ginkgolide B against various insults, including KA-induced damage and ischemia/reperfusion injury. [, , ]
Q10: What are some of the in vivo models used to assess the efficacy of Ginkgolide B?
A10: Several animal models have been employed, including:* Atherosclerosis models: ApoE−/− mice fed a high-cholesterol diet are used to study the anti-atherosclerotic effects of Ginkgolide B. []* Diabetic models: Streptozotocin (STZ)-induced diabetic rats are used to evaluate Ginkgolide B's protective effects on diabetic complications, including nephropathy, cardiomyopathy, and endothelial dysfunction. [, , ]* Spinal cord injury models: Rat models of spinal cord injury are used to investigate the neuroprotective potential of Ginkgolide B. [, ]* Cerebral ischemia/reperfusion injury models: Rat models using middle cerebral artery occlusion are utilized to assess Ginkgolide B's ability to improve neurological outcomes following ischemic stroke. []
Q11: What are the potential toxicological concerns associated with Ginkgolide B?
A11: An embryo-fetal development toxicity study in rats and rabbits revealed that high doses of a Ginkgolide B derivative, dimethylaminoethyl ginkgolide B, affected fetal growth and development. [] These findings emphasize the need for careful dose optimization and further research on potential developmental toxicity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



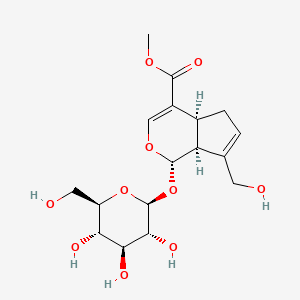
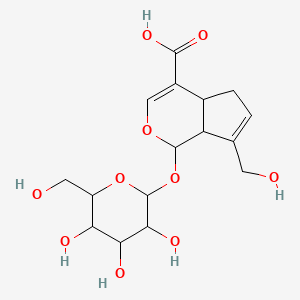
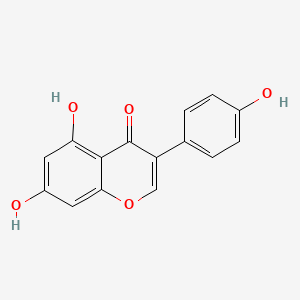

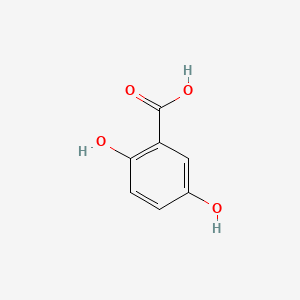

![(2S)-2-amino-N-[(2S,5R,7E,9E,11R,13S)-2-amino-5-formyl-13-hydroxy-4-(4-hydroxy-3-iodophenyl)-7,9,11-trimethyl-3,6-dioxotetradeca-7,9-dien-5-yl]-N-methylpropanamide](/img/structure/B1671443.png)
